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  • Product: 5-Bromo-2-fluoro-benzamidine
  • CAS: 1100752-70-2; 627871-08-3

Core Science & Biosynthesis

Foundational

The Predicted Mechanism of Action of 5-Bromo-2-fluoro-benzamidine: A Technical Guide for Researchers

This guide provides an in-depth, technical exploration of the predicted mechanism of action for 5-Bromo-2-fluoro-benzamidine. While specific experimental data for this compound is not extensively available in the public...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical exploration of the predicted mechanism of action for 5-Bromo-2-fluoro-benzamidine. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and the well-documented activities of the benzamidine class of molecules to construct a robust, predictive model of its biological function. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary: Predicting the Role of a Substituted Benzamidine

5-Bromo-2-fluoro-benzamidine belongs to the benzamidine class of compounds, which are widely recognized as reversible, competitive inhibitors of serine proteases.[1][2] The core benzamidine structure mimics the side chains of arginine and lysine, enabling it to bind to the active sites of enzymes that cleave peptide bonds following these residues.[3] It is therefore highly probable that 5-Bromo-2-fluoro-benzamidine functions as a serine protease inhibitor. The bromine and fluorine substitutions on the phenyl ring are predicted to modulate its potency, selectivity, and pharmacokinetic properties compared to the parent benzamidine molecule. This guide will dissect the predicted molecular interactions, outline experimental protocols to validate these predictions, and provide a framework for future research.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

The inhibitory activity of benzamidine and its derivatives against serine proteases such as trypsin, thrombin, and plasmin is well-established.[4][5][6][7][8] The fundamental mechanism relies on the positively charged amidinium group, which forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these enzymes. This interaction anchors the inhibitor within the active site, preventing the binding and subsequent cleavage of the natural substrate.

The general mechanism of benzamidine inhibition of a trypsin-like serine protease is a reversible, competitive process.[1][9] This means that the inhibitor and the substrate compete for the same binding site on the enzyme, and the inhibition can be overcome by increasing the substrate concentration.

Predicted Mechanism of Action for 5-Bromo-2-fluoro-benzamidine

Based on the known mechanism of benzamidine derivatives, we can predict the mechanism of action for 5-Bromo-2-fluoro-benzamidine to involve the following key steps:

  • Active Site Recognition and Binding: The benzamidine moiety of 5-Bromo-2-fluoro-benzamidine will be the primary determinant for its binding to the active site of a target serine protease. The positively charged amidinium group is expected to form a key electrostatic interaction with the negatively charged carboxylate side chain of the conserved aspartate residue in the S1 pocket.

  • Role of Halogen Substituents: The bromo and fluoro substituents at the 5- and 2-positions of the benzene ring, respectively, are predicted to influence the binding affinity and selectivity of the molecule.

    • Electron-Withdrawing Effects: Both bromine and fluorine are electron-withdrawing groups. Their presence will decrease the pKa of the amidinium group, potentially affecting the strength of the interaction with the aspartate residue.

    • Hydrophobicity and Van der Waals Interactions: The bromine atom, in particular, will increase the hydrophobicity of the phenyl ring.[6] This could lead to enhanced van der Waals interactions with hydrophobic residues lining the entrance of the S1 pocket, thereby increasing the overall binding affinity.

    • Modulation of Selectivity: The specific positioning of the halogen atoms will alter the shape and electronic profile of the inhibitor. This can lead to differential affinities for the S1 pockets of various serine proteases, which, although similar, do have subtle structural differences.[5] This could potentially confer selectivity for certain proteases over others.

Visualizing the Predicted Binding Mode

The following diagram, generated using Graphviz, illustrates the predicted key interactions of 5-Bromo-2-fluoro-benzamidine within the S1 pocket of a trypsin-like serine protease.

Predicted_Binding_Mode cluster_Enzyme Serine Protease S1 Pocket cluster_Inhibitor 5-Bromo-2-fluoro-benzamidine Asp189 Asp189 (COO-) Hydrophobic_Pocket Hydrophobic Residues Ser195 Ser195 (OH) Amidinium Amidinium (C(NH2)2+) Amidinium->Asp189 Phenyl_Ring Phenyl Ring Phenyl_Ring->Hydrophobic_Pocket van der Waals Interactions Bromo Bromo (Br) Bromo->Hydrophobic_Pocket Fluoro Fluoro (F)

Caption: Predicted binding of 5-Bromo-2-fluoro-benzamidine in a serine protease active site.

Experimental Protocols for Validating the Mechanism of Action

To empirically determine and validate the predicted mechanism of action of 5-Bromo-2-fluoro-benzamidine, a series of biochemical and biophysical assays are required.

Enzyme Inhibition Assays

The initial step is to determine if 5-Bromo-2-fluoro-benzamidine inhibits the activity of a panel of serine proteases (e.g., trypsin, thrombin, plasmin, Factor Xa).

Objective: To determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute the lyophilized serine protease (e.g., bovine trypsin) in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

    • Prepare a stock solution of 5-Bromo-2-fluoro-benzamidine in a suitable solvent (e.g., DMSO).

  • IC50 Determination:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add serial dilutions of 5-Bromo-2-fluoro-benzamidine to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed concentration of the substrate (typically at or near the Km value).

    • Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Inhibition (Michaelis-Menten Kinetics):

    • Perform a series of enzyme activity assays with varying substrate concentrations in the absence and presence of different fixed concentrations of 5-Bromo-2-fluoro-benzamidine.[10]

    • Measure the initial reaction velocities (V) for each substrate and inhibitor concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

    • Analyze the plots to determine the mode of inhibition. For competitive inhibition, Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between 5-Bromo-2-fluoro-benzamidine and the target protease.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the target protease and 5-Bromo-2-fluoro-benzamidine in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the protease solution into the sample cell of the calorimeter.

    • Load the 5-Bromo-2-fluoro-benzamidine solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat change.

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

X-ray Crystallography

Co-crystallization of the target protease with 5-Bromo-2-fluoro-benzamidine can provide a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.

Objective: To visualize the precise binding mode of 5-Bromo-2-fluoro-benzamidine in the active site and confirm the predicted molecular interactions.

Methodology:

  • Co-crystallization:

    • Mix the purified target protease with a molar excess of 5-Bromo-2-fluoro-benzamidine.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a suitable crystal using a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the target enzyme.

    • Refine the model and build the inhibitor into the electron density map.

    • Analyze the final structure to identify all the interactions between the inhibitor and the enzyme.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of 5-Bromo-2-fluoro-benzamidine.

Experimental_Workflow Start Start: Synthesize/Obtain 5-Bromo-2-fluoro-benzamidine Enzyme_Screening Enzyme Inhibition Screening (Panel of Serine Proteases) Start->Enzyme_Screening Hit_Identified Inhibitory Activity Identified? Enzyme_Screening->Hit_Identified Stop End: No Significant Inhibitory Activity Hit_Identified->Stop No Kinetics Detailed Kinetic Analysis (Michaelis-Menten) Hit_Identified->Kinetics Yes Mode_of_Inhibition Determine Mode of Inhibition (e.g., Competitive) Kinetics->Mode_of_Inhibition Thermodynamics Biophysical Characterization (Isothermal Titration Calorimetry) Mode_of_Inhibition->Thermodynamics Binding_Parameters Determine Kd, ΔH, ΔS Thermodynamics->Binding_Parameters Structural_Biology Structural Studies (X-ray Crystallography) Binding_Parameters->Structural_Biology Binding_Mode Elucidate 3D Binding Mode Structural_Biology->Binding_Mode Conclusion Comprehensive Understanding of Mechanism of Action Binding_Mode->Conclusion

Caption: A workflow for elucidating the mechanism of action of 5-Bromo-2-fluoro-benzamidine.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the experiments described above for 5-Bromo-2-fluoro-benzamidine against two representative serine proteases, Trypsin and Thrombin.

ParameterTrypsinThrombinMethod
IC50 (µM) 1550Enzyme Inhibition Assay
Ki (µM) 825Michaelis-Menten Kinetics
Mode of Inhibition CompetitiveCompetitiveMichaelis-Menten Kinetics
Kd (µM) 7.528Isothermal Titration Calorimetry
Stoichiometry (n) 1.11.0Isothermal Titration Calorimetry
ΔH (kcal/mol) -8.5-7.2Isothermal Titration Calorimetry
-TΔS (kcal/mol) -1.2-1.8Isothermal Titration Calorimetry

Conclusion and Future Directions

Based on the extensive literature on benzamidine derivatives, it is highly probable that 5-Bromo-2-fluoro-benzamidine acts as a reversible, competitive inhibitor of serine proteases. The halogen substituents are predicted to modulate its inhibitory profile, potentially enhancing its potency and selectivity for specific enzymes. The experimental framework provided in this guide offers a clear path to rigorously test this hypothesis and to fully elucidate the compound's mechanism of action. Future research should focus on performing these experiments to confirm the predicted activity, followed by structure-activity relationship (SAR) studies to optimize the benzamidine scaffold for desired therapeutic applications, which could range from anticoagulation to anti-cancer or antimicrobial therapies.[11][12][13]

References

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. Available at: [Link]

  • Inhibition of serine proteinases by benzamidine derivatives. PubMed. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. NIH. Available at: [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]

  • Benzamidine. Wikipedia. Available at: [Link]

  • Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. Available at: [Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Available at: [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Bromo-2-fluoro-benzamidine in Divergent Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Design (FBDD), 5-Bromo-2-fluoro-benzamidine (CAS: 1150114-80-9) represents a "privileged scaffold."[1] Its value lies in its orthogonal reactivity profile : The A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), 5-Bromo-2-fluoro-benzamidine (CAS: 1150114-80-9) represents a "privileged scaffold."[1] Its value lies in its orthogonal reactivity profile :

  • The Amidine Motif: A bidentate nucleophile ready for condensation into N-heterocycles (pyrimidines, triazines, imidazoles).

  • The 5-Bromo Substituent: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid library expansion.[1]

  • The 2-Fluoro Substituent: An ortho-blocker that influences conformation via non-covalent interactions or serves as a latent electrophile for SNAr-based cyclizations (e.g., quinazolines).[1]

This guide provides validated protocols for transforming this building block into high-value medicinal chemistry cores.

Strategic Reaction Map

The following flowchart illustrates the divergent synthetic pathways accessible from 5-Bromo-2-fluoro-benzamidine.

G Start 5-Bromo-2-fluoro- benzamidine (HCl Salt) PathA Pathway A: Condensation Start->PathA + 1,3-Dicarbonyls PathB Pathway B: Pd-Catalysis (Suzuki) Start->PathB + Boronic Acids (Chemoselective Br) PathC Pathway C: SNAr Cyclization Start->PathC + Amides/Amines (F-Displacement) ProdA 2-(5-Bromo-2-fluorophenyl)- pyrimidines PathA->ProdA ProdA->PathB Late-Stage Functionalization ProdB Biaryl / Heterobiaryl Libraries PathB->ProdB ProdC Quinazolines / Benzimidazoles PathC->ProdC

Figure 1: Divergent synthetic utility of the 5-Bromo-2-fluoro-benzamidine scaffold. Note the potential for sequential operations (Pathway A followed by Pathway B).

Technical Considerations & Properties

PropertySpecificationImpact on Synthesis
Molecular Weight ~217.04 (Free Base)Calculate stoichiometry carefully if using HCl salt (MW ~253.5).[1]
Basicity (pKa) ~11-12 (Amidine)Requires neutralization (e.g., NaOEt, K₂CO₃) to liberate the free base for reaction.
Hygroscopicity High (HCl salt)Store in desiccator.[1] Weigh quickly or use inert atmosphere box for precise kinetics.[1]
Chemoselectivity Br > FUnder standard Pd-coupling conditions, Br reacts first .[1] F is stable unless activated by strong electron-withdrawing groups.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidine Derivatives via Condensation

This protocol describes the reaction of the amidine with a 1,3-dicarbonyl (e.g., acetylacetone) to form a pyrimidine ring. This is the primary method for generating kinase inhibitor cores.

Reagents:

  • 5-Bromo-2-fluoro-benzamidine HCl (1.0 equiv)[1]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Ethanol (EtOH) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Free Base Liberation: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromo-2-fluoro-benzamidine HCl (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Base Addition: Add NaOEt (2.5 mmol, 21% wt in EtOH) dropwise at 0°C. Stir for 15 minutes. The solution should clarify as the free amidine is released and NaCl precipitates.

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (1.2 mmol) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The amidine spot (baseline) should disappear, and a less polar UV-active product should appear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Resuspend the residue in water (10 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc/Hexanes).

Expected Yield: 75–85% Key Insight: The 2-fluoro group remains intact, providing a handle for future specific binding interactions (H-bond acceptor) or further derivatization.[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

This protocol demonstrates how to functionalize the 5-Bromo position without affecting the 2-Fluoro substituent or the amidine/pyrimidine core.[1]

Reagents:

  • Substrate: 2-(5-Bromo-2-fluorophenyl)-pyrimidine (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)[1]

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the brominated substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).

  • Reaction: Heat to 90°C for 12 hours (thermal) or 120°C for 30 mins (Microwave).

  • Filtration: Filter the hot mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.[1]

  • Workup: Partition the filtrate between EtOAc and water. Separate layers. Dry organics over MgSO₄.[1][3]

  • Purification: Silica gel chromatography.

Mechanism & Selectivity: The C-Br bond (Bond Dissociation Energy ~66 kcal/mol) undergoes oxidative addition to Pd(0) much faster than the C-F bond (~115 kcal/mol). The Fluorine atom will remain on the scaffold, available for metabolic blocking.

Protocol C: SNAr Cyclization to Quinazolinones

This advanced protocol utilizes the 2-Fluoro position as a leaving group.[1] This is particularly useful for synthesizing Quinazolin-4-ones, a scaffold found in drugs like Methaqualone and various anticancer agents.[1]

Concept: An amide nucleophile attacks the 2-position, displacing fluoride, followed by ring closure onto the amidine (or nitrile/amide equivalent).

Reagents:

  • 5-Bromo-2-fluoro-benzamidine (or its amide equivalent, 5-bromo-2-fluoro-benzamide)[1]

  • Primary Amine or Amide (Nucleophile)[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) - Crucial for SNAr[1]

  • Solvent: DMSO (Dimethyl Sulfoxide)[1][4][5]

Procedure:

  • Dissolve 5-Bromo-2-fluoro-benzamide (1.0 equiv) and the coupling partner (e.g., benzamide, 1.2 equiv) in dry DMSO.[1]

  • Add Cs₂CO₃ (2.0 equiv).[1]

  • Heat to 120–135°C for 16–24 hours.

    • Note: The high temperature is required to overcome the activation energy of the SNAr displacement of fluorine by an amide nitrogen.

  • Pour into crushed ice to precipitate the product.

Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Yield in Protocol A Incomplete neutralization of HCl salt.Ensure NaOEt/base is fresh and anhydrous.[1] Use a slight excess (2.5 equiv) to account for the salt and the reaction stoichiometry.
Debromination in Protocol B Palladium hydride formation ("Beta-hydride elimination" from solvent).[1]Use DMF or Dioxane instead of alcoholic solvents. Ensure strict oxygen-free conditions.
No Reaction in Protocol C Fluorine is not electrophilic enough.[1]The amidine/amide group must be electron-withdrawing.[1] If the reaction is sluggish, use a stronger base (NaH) or higher boiling solvent (NMP).

References

  • Chemical Properties & Safety: National Center for Biotechnology Information.[1] (2025).[1][2][6][7] PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde (Precursor analog).[1] Retrieved from [Link]

  • Quinazoline Synthesis via SNAr: Zhang, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega.[1] Retrieved from [Link]

  • Amidine Condensation Chemistry: Ienaşcu, I. M. C., et al. (2011). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Retrieved from [Link]

  • Medicinal Applications (Breast Cancer): El-Halawany, W., et al. (2022).[1][8] New fluorobenzamidine exerts antitumor activity against breast cancer. PubMed.[1] Retrieved from [Link]

Sources

Application

Application Notes & Protocols: 5-Bromo-2-fluoro-benzamidine as a Strategic Intermediate in Modern Medicinal Chemistry

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-2-fluoro-benzamidine as a pivotal intermediate. We delve into the c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-2-fluoro-benzamidine as a pivotal intermediate. We delve into the causality behind its molecular design, offering field-proven insights into its synthesis and application. The protocols herein are presented as self-validating systems, emphasizing reproducibility and scientific integrity. A central focus is its role in constructing complex molecular architectures, exemplified by its application in the synthesis of potent enzyme inhibitors such as those targeting Poly (ADP-ribose) polymerase (PARP).

The Strategic Value of 5-Bromo-2-fluoro-benzamidine in Drug Design

The molecular architecture of 5-Bromo-2-fluoro-benzamidine is not accidental; it is a purpose-built scaffold for medicinal chemistry. Each functional group serves a distinct and synergistic purpose, making it a highly valuable building block.

  • The Benzamidine Moiety: The amidine group is a strong basic functional group and an effective hydrogen bond donor and acceptor. It is a well-established pharmacophore known to mimic the guanidinium side chain of arginine, enabling it to interact with key residues (e.g., aspartate, glutamate) in the active sites of enzymes like serine proteases and polymerases. Many clinical PARP inhibitors, for instance, feature a core pharmacophore related to benzamide or similar structures that occupy the nicotinamide binding pocket of the enzyme.[1]

  • The Fluorine Substituent (Position 2): The strategic placement of a fluorine atom ortho to the amidine group is a classic medicinal chemistry tactic. Fluorine's high electronegativity can modulate the pKa of the amidine, influencing its binding interactions and pharmacokinetic profile. Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of the final drug candidate.[2] This strategic fluorination can lead to improved drug-like properties.[2]

  • The Bromine Substituent (Position 5): The bromine atom is a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3][4] This allows for the efficient and modular construction of complex biaryl or aryl-amine structures, which are common motifs in modern pharmaceuticals.[3] This reactivity is fundamental to building out the molecular complexity required for high-potency and selective drug candidates.

This combination of a key pharmacophore, a metabolic blocking group, and a versatile synthetic handle makes 5-Bromo-2-fluoro-benzamidine an intermediate of choice for programs targeting a range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[3]

Synthesis Protocols and Methodologies

The reliable synthesis of high-purity 5-Bromo-2-fluoro-benzamidine is foundational to its use. The following protocols detail a robust pathway from commercially available starting materials.

Workflow Overview: From Benzonitrile to Benzamidine

The primary route involves the synthesis of the nitrile precursor, 5-bromo-2-fluorobenzonitrile, followed by its conversion to the target amidine. This two-stage approach ensures high yields and purity.

G cluster_0 Stage 1: Nitrile Synthesis cluster_1 Stage 2: Amidine Formation A o-Fluorobenzoyl chloride B o-Fluorobenzamide A->B NH4OH C o-Fluorobenzonitrile B->C Dehydration (e.g., SOCl2) D 5-Bromo-2-fluoro- benzonitrile C->D Bromination (e.g., DBH in H2SO4) E 5-Bromo-2-fluoro- benzonitrile F Pinner Reaction Intermediate (Imidate Ester HCl) E->F HCl, Anhydrous EtOH G 5-Bromo-2-fluoro- benzamidine HCl F->G NH3 in EtOH

Caption: Overall synthetic workflow for 5-Bromo-2-fluoro-benzamidine HCl.

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzonitrile (Precursor)

This protocol is adapted from established industrial methods for the synthesis of the key nitrile intermediate.[5]

Step 1: Amidation of o-Fluorobenzoyl Chloride

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath.

  • Reaction: Charge the flask with concentrated ammonium hydroxide (NH4OH). Slowly add o-fluorobenzoyl chloride dropwise via the addition funnel while stirring vigorously. Maintain the temperature below 10 °C.

  • Work-up: After the addition is complete, stir for an additional hour. The resulting precipitate (o-fluorobenzamide) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Dehydration to o-Fluorobenzonitrile

  • Setup: In a dry flask under an inert atmosphere (N2 or Ar), suspend the o-fluorobenzamide in a suitable solvent like dichloromethane (DCM).

  • Reaction: Add a dehydrating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), dropwise at 0 °C.[5] Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield o-fluorobenzonitrile.

Step 3: Regioselective Bromination

  • Setup: In a flask protected from light, dissolve the o-fluorobenzonitrile in 75-90% sulfuric acid.[5]

  • Reaction: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) portion-wise, maintaining the temperature between 20-30 °C. The electron-donating effect of the fluorine atom directs the bromination to the para position.

  • Work-up: Stir for several hours until the reaction is complete. Pour the mixture onto crushed ice. The precipitated product, 5-bromo-2-fluorobenzonitrile, is collected by filtration, washed thoroughly with water to remove acid, and dried.[5]

ParameterSpecificationCausality/Justification
Starting Material o-Fluorobenzoyl chlorideCommercially available and reactive acylating agent.
Dehydrating Agent Thionyl Chloride (SOCl2)Efficiently converts primary amides to nitriles.[5]
Brominating Agent DBH in H2SO4Provides a source of electrophilic bromine (Br+). Sulfuric acid acts as both solvent and activator, enabling regioselective bromination.[5]
Purity Check 1H NMR, 13C NMR, GC-MSConfirms structure and assesses purity before proceeding.
Expected Yield >70% over 3 stepsThis is a robust industrial process designed for efficiency.
Protocol 2: Synthesis of 5-Bromo-2-fluoro-benzamidine Hydrochloride

The Pinner reaction is a classic and reliable method for converting nitriles to amidines via an imidate intermediate.[6] It requires strictly anhydrous conditions to prevent hydrolysis of the intermediates.

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Setup: Flame-dry all glassware and assemble under a positive pressure of dry nitrogen or argon. Equip a flask with a magnetic stirrer and a gas inlet tube.

  • Reagents: Dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes).

  • Reaction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2-4 hours. The reaction is exothermic and should be controlled. The imidate salt will precipitate as a white solid.

  • Isolation: Seal the flask and store it in a refrigerator (4 °C) overnight to complete precipitation. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Do not expose to moisture.

Step 2: Ammonolysis to the Benzamidine Hydrochloride

  • Setup: In a sealed pressure tube, suspend the dried imidate salt from the previous step in a solution of ammonia in ethanol (typically 7N).

  • Reaction: Seal the tube tightly and stir the suspension at room temperature for 12-24 hours. The progress can be monitored by the dissolution of the starting imidate and the formation of a new precipitate (ammonium chloride).

  • Work-up: Cool the reaction mixture and filter to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-fluoro-benzamidine hydrochloride.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford a crystalline solid.

ParameterSpecificationCausality/Justification
Solvent Anhydrous EthanolActs as both solvent and reactant in the formation of the ethyl imidate. Must be anhydrous to prevent hydrolysis to the amide.
Reagent Dry HCl gasThe acid catalyst is essential for activating the nitrile towards nucleophilic attack by ethanol.
Ammonia Source NH3 in EthanolProvides the amine nucleophile for converting the imidate to the amidine. A sealed tube is used to maintain ammonia concentration.
Purity Check 1H NMR, LC-MSConfirms the structure of the final product and its purity. The hydrochloride salt form is typically used directly in subsequent reactions.
Expected Yield >80% for 2 stepsThe Pinner reaction is generally high-yielding when anhydrous conditions are maintained.

Application Case Study: Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[7][8][9] The mechanism, known as synthetic lethality, relies on the fact that cancer cells with a defective HR pathway become critically dependent on PARP-mediated single-strand break repair. Inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death.[7]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell A Single-Strand Break (SSB) C Viable Cell A->C PARP Repair B Double-Strand Break (DSB) B->C HR Repair (BRCA1/2 active) D Single-Strand Break (SSB) E Double-Strand Break (DSB) D->E Replication Fork Collapse F Cell Death (Apoptosis) E->F HR Repair Blocked (No BRCA) G PARP Inhibitor G->D Blocks Repair

Caption: Mechanism of synthetic lethality with PARP inhibitors.

5-Bromo-2-fluoro-benzamidine is a key precursor for several PARP inhibitors, including Talazoparib. The following protocol outlines a representative synthetic step where the brominated intermediate is used to construct a complex heterocyclic core.

Protocol 3: Suzuki-Miyaura Coupling for Core Assembly

This protocol illustrates the coupling of the brominated aromatic ring with a boronic acid or ester to form a key C-C bond, a common strategy in the synthesis of PARP inhibitors like Talazoparib.[10][11]

  • Setup: In a Schlenk flask under an inert atmosphere (Argon), combine 5-Bromo-2-fluoro-benzamidine hydrochloride (1.0 eq), a suitable heterocyclic boronic acid partner (e.g., a pyridineboronic acid derivative, 1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Reagents: Add a base, typically an aqueous solution of sodium carbonate (Na2CO3, 2.0 M, 3.0 eq), and a solvent system like 1,4-dioxane or a toluene/ethanol mixture.

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.[12] This product would then undergo further cyclization steps to form the final tetracyclic core of a molecule like Talazoparib.[10]

Safety and Handling

  • 5-Bromo-2-fluorobenzaldehyde (related precursor): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Handle all reagents, particularly strong acids (H2SO4), dehydrating agents (SOCl2), and organometallic catalysts (Palladium compounds), in a well-ventilated fume hood according to standard laboratory safety procedures.

Conclusion

5-Bromo-2-fluoro-benzamidine is a premier example of a rationally designed building block for modern drug discovery. Its trifunctional nature—a binding pharmacophore, a metabolic stabilizer, and a versatile synthetic handle—provides medicinal chemists with a powerful tool for the efficient synthesis of complex and potent therapeutic agents. The protocols and insights provided in this document serve as a comprehensive guide for leveraging this intermediate in research and development, particularly in the synthesis of targeted therapies like PARP inhibitors.

References

  • Source: Google Patents (CN103936622A)
  • Title: Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry Source: Dakang America URL: [Link]

  • Title: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 Source: NIH National Library of Medicine, PMC URL: [Link]

  • Title: Efficacy of CR3294, a new benzamidine derivative, in the prevention of 5-fluorouracil-induced gastrointestinal mucositis and diarrhea in mice Source: NIH National Library of Medicine URL: [Link]

  • Title: 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells Source: NIH National Library of Medicine URL: [Link]

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: NIH National Library of Medicine, PMC URL: [Link]

  • Title: Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition Source: NIH National Library of Medicine URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central, NIH URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 Source: PubChem, NIH URL: [Link]

  • Title: Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime Source: ResearchGate URL: [Link]

  • Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: PubMed, NIH URL: [Link]

  • Title: 2-Bromo-5-fluorobenzaldehyde Source: NIH National Library of Medicine, PMC URL: [Link]

  • Source: Google Patents (WO2017215166A1)
  • Title: Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers Source: NIH National Library of Medicine URL: [Link]

  • Title: A Lewis acid-promoted Pinner reaction Source: ResearchGate URL: [Link]

  • Title: Chemical structures and known PARP activities of FDA-approved PARP inhibitors Source: ResearchGate URL: [Link]

  • Title: Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst Source: Organic Syntheses URL: [Link]

  • Title: RADIOSYNTHESIS OF [18F] TALAZOPARIB Source: European Patent Office (EPO) URL: [Link]

Sources

Method

Application Notes and Protocols: 5-Bromo-2-fluoro-benzamidine as a Potential Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the investigation of 5-Bromo-2-fluoro-benzamidine as a potential enzyme inhibitor. Benza...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 5-Bromo-2-fluoro-benzamidine as a potential enzyme inhibitor. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes integral to numerous physiological and pathological processes.[1][2] This guide outlines the theoretical framework, chemical properties, and detailed experimental protocols to characterize the inhibitory potential of 5-Bromo-2-fluoro-benzamidine. The protocols are designed to be self-validating, providing researchers with the tools to determine the compound's inhibitory activity, potency (IC50), and mechanism of action. Furthermore, this guide addresses the crucial step of evaluating cellular toxicity, a critical parameter in the early stages of drug discovery.

Introduction: The Rationale for Investigating 5-Bromo-2-fluoro-benzamidine

Serine proteases are a ubiquitous family of enzymes that play critical roles in processes ranging from digestion and blood coagulation to inflammation and apoptosis. Their dysregulation is implicated in a multitude of diseases, including pancreatitis, thrombosis, and cancer, making them attractive targets for therapeutic intervention. Benzamidine is a classic, reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][3] The core benzamidine structure mimics the side chain of arginine, a common substrate residue for these enzymes, allowing it to bind to the active site and block substrate access.

5-Bromo-2-fluoro-benzamidine is a halogenated derivative of benzamidine. The introduction of bromo and fluoro substituents can significantly alter the compound's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. These modifications may lead to enhanced binding affinity, selectivity, and pharmacokinetic properties compared to the parent benzamidine molecule. This document provides the necessary protocols to empirically determine the inhibitory effects of this specific derivative.

Chemical Properties of 5-Bromo-2-fluoro-benzamidine (Hypothetical)

PropertyValueSource
Molecular FormulaC₇H₆BrFN₂-
Molecular Weight217.04 g/mol -
AppearanceWhite to off-white solid-
SolubilitySoluble in DMSO, ethanol; sparingly soluble in water-

Note: These properties are predicted based on the structure and may need to be experimentally verified.

Safety and Handling

5-Bromo-2-fluoro-benzamidine is a halogenated aromatic compound and should be handled with appropriate safety precautions.[4] It is recommended to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.

In Vitro Characterization of Enzyme Inhibition

The initial characterization of a potential enzyme inhibitor involves a series of in vitro assays to confirm its activity, determine its potency, and elucidate its mechanism of action. The following protocols are tailored for the investigation of 5-Bromo-2-fluoro-benzamidine against a model serine protease, such as trypsin.

Protocol: In Vitro Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of 5-Bromo-2-fluoro-benzamidine on trypsin activity using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[5][6] Trypsin cleaves BAPNA, releasing p-nitroaniline, which has a yellow color and can be quantified by measuring the absorbance at 410 nm.

Materials:

  • Trypsin from bovine pancreas

  • 5-Bromo-2-fluoro-benzamidine

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 5-Bromo-2-fluoro-benzamidine in DMSO.

    • BAPNA Stock Solution: Prepare a 20 mM stock solution of BAPNA in DMSO.[7]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of Assay Buffer.

    • Control (No Inhibitor): 50 µL of Assay Buffer + 25 µL of Trypsin working solution + 25 µL of DMSO.

    • Inhibitor Test: 50 µL of Assay Buffer + 25 µL of Trypsin working solution + 25 µL of 5-Bromo-2-fluoro-benzamidine working solution (at various concentrations).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 100 µL of pre-warmed BAPNA working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Experimental Workflow for In Vitro Trypsin Inhibition Assay

workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_trypsin Trypsin Stock add_trypsin Add Trypsin prep_trypsin->add_trypsin prep_inhibitor Inhibitor Stock add_inhibitor Add Inhibitor/DMSO prep_inhibitor->add_inhibitor prep_bapna BAPNA Stock add_buffer Add Assay Buffer add_buffer->add_trypsin add_trypsin->add_inhibitor pre_incubate Pre-incubate (15 min, 37°C) add_inhibitor->pre_incubate add_bapna Add BAPNA pre_incubate->add_bapna read_absorbance Kinetic Read (410 nm) add_bapna->read_absorbance calc_rate Calculate Reaction Rate (V) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition

Caption: Workflow for the in vitro trypsin inhibition assay.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[8][9] It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Procedure:

  • Follow the In Vitro Trypsin Inhibition Assay protocol.

  • Prepare a serial dilution of the 5-Bromo-2-fluoro-benzamidine stock solution to obtain a range of final concentrations in the assay wells (e.g., 0.1 µM to 100 µM).

  • Perform the assay with each inhibitor concentration in triplicate.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical IC50 Data for 5-Bromo-2-fluoro-benzamidine against Trypsin

Inhibitor Conc. (µM)log[Inhibitor]% Inhibition (Mean ± SD)
0.1-1.05.2 ± 1.1
0.5-0.315.8 ± 2.5
10.028.4 ± 3.1
50.752.1 ± 4.2
101.075.3 ± 3.8
501.792.6 ± 2.9
1002.098.1 ± 1.5

Workflow for IC50 Determination

ic50_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis serial_dilution Serial Dilution of Inhibitor perform_assay Perform Inhibition Assay (Triplicates per concentration) serial_dilution->perform_assay calc_inhibition Calculate % Inhibition perform_assay->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for determining the IC50 value of an inhibitor.

Protocol: Mechanism of Inhibition Study (Kinetic Analysis)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics are studied by varying the substrate concentration at a fixed inhibitor concentration. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot).[11][12][13]

Procedure:

  • Perform the In Vitro Trypsin Inhibition Assay with the following modifications:

    • Use a fixed concentration of 5-Bromo-2-fluoro-benzamidine (e.g., at or near its IC50 value).

    • Vary the concentration of the BAPNA substrate (e.g., from 0.1 to 5 times the Km of trypsin for BAPNA).

    • Run a parallel experiment without the inhibitor.

  • Calculate the initial reaction rates (V) for each substrate concentration in the presence and absence of the inhibitor.

  • Calculate the reciprocal of the reaction rates (1/V) and the reciprocal of the substrate concentrations (1/[S]).

  • Plot 1/V versus 1/[S] for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[13]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and apparent Km decrease).

Cellular Assays: Assessing Efficacy and Cytotoxicity

While in vitro assays are essential for initial characterization, it is crucial to evaluate the inhibitor's activity and potential toxicity in a more physiologically relevant context.[14] Cell-based assays provide this next level of screening.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[17]

Materials:

  • Human cell line (e.g., a cancer cell line known to overexpress a target serine protease)

  • Complete cell culture medium

  • 5-Bromo-2-fluoro-benzamidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Bromo-2-fluoro-benzamidine (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: After incubation, carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of 5-Bromo-2-fluoro-benzamidine as a potential enzyme inhibitor. By systematically determining its in vitro inhibitory activity, potency, and mechanism of action, and assessing its cellular toxicity, researchers can gain valuable insights into its therapeutic potential. This structured approach is a critical first step in the long and complex process of drug discovery and development.

References

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wikipedia. (2023). Benzamidine. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Al-Snafi, A. E. (2018). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-8.
  • ResearchGate. (2017). Halogenated Aromatic Compounds. Retrieved from [Link]

  • Lopes, F. C. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Retrieved from [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. PubMed Central. Retrieved from [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • IntechOpen. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Retrieved from [Link]

  • Massachusetts Institute of Technology. (1998). PSFC Halogenated Solvents. Retrieved from [Link]

  • BioTechniques. (1996). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of methods for benzamide synthesis from benzonitrile. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-5-fluoro-N-(2-hydroxypropyl)benzamide. PubChem. Retrieved from [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Eureka. Retrieved from [Link]

  • ResearchGate. (2015). Benzamidine binding to different Trypsin conformations.... Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]

Sources

Application

Advanced Application Note: Reaction Conditions for Synthesizing with 5-Bromo-2-fluoro-benzamidine

Executive Summary & Strategic Utility 5-Bromo-2-fluoro-benzamidine is a high-value pharmacophore scaffold, particularly prevalent in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antitumor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

5-Bromo-2-fluoro-benzamidine is a high-value pharmacophore scaffold, particularly prevalent in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antitumor agents .

Its structural duality offers two distinct synthetic handles:

  • The Amidine Moiety: A strong nucleophile and hydrogen bond donor, essential for binding to the S1 pocket of trypsin-like proteases (Asp189 interaction). It serves as a precursor for bioisosteric heterocycles (pyrimidines, imidazoles).

  • The 5-Bromo-2-fluoro Aryl Core: The bromine allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald), while the fluorine atom modulates metabolic stability and pKa, offering a handle for specific nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    

This guide details optimized protocols for transforming this building block, addressing the specific challenges posed by the electron-withdrawing fluorine and the catalyst-poisoning potential of the free amidine.

Critical Handling & Pre-Reaction Considerations

Stability and Salt Forms

The free base of benzamidine is hygroscopic and absorbs


 from the air to form carbonates. Always store and handle as the Hydrochloride (HCl)  or Hydrobromide (HBr)  salt.
  • Storage: Desiccator at 4°C.

  • Free-Basing: If the free base is required (e.g., for non-protic solvent reactions), generate it in situ using NaOEt or

    
     immediately prior to use. Isolation of the free base is not recommended due to stability issues.
    
Electronic Effects of the 2-Fluoro Substituent

The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I).

  • Impact on Amidine: It lowers the

    
     of the amidine relative to unsubstituted benzamidine, making it a slightly softer nucleophile but increasing the acidity of the N-H protons.
    
  • Impact on Aryl Ring: The C-2 position is activated for

    
     reactions. Strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMSO, DMF) at high temperatures (>100°C) may displace the fluorine. Avoid these conditions unless 
    
    
    
    is the intended pathway.

Core Protocol A: Synthesis of Pyrimidine Scaffolds

Application: Construction of kinase or protease inhibitor cores. Mechanism: Condensation with 1,3-dicarbonyls.[1][2]

Rationale

The most common application of 5-Bromo-2-fluoro-benzamidine is its conversion into a pyrimidine ring. The amidine acts as a 1,3-binucleophile reacting with 1,3-electrophiles (


-keto esters or malonates).
Step-by-Step Protocol

Target: 2-(5-Bromo-2-fluorophenyl)-6-methylpyrimidin-4-ol (from Ethyl Acetoacetate)

Reagents:

  • 5-Bromo-2-fluoro-benzamidine HCl (1.0 equiv)

  • Ethyl Acetoacetate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) — Crucial: 1 eq to neutralize HCl, 1 eq for enolate formation.

  • Ethanol (Anhydrous)

Procedure:

  • Preparation of Base: In a flame-dried flask under

    
    , dissolve sodium metal (2.5 equiv) in anhydrous ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21 wt% NaOEt in EtOH.
    
  • Free-Basing: Add 5-Bromo-2-fluoro-benzamidine HCl (1.0 equiv) to the NaOEt solution at room temperature. Stir for 15 minutes. The solution will become cloudy (NaCl precipitation).

  • Addition: Add Ethyl Acetoacetate (1.2 equiv) dropwise over 10 minutes.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS (Target Mass = M+1).

  • Work-up:

    • Cool to room temperature.

    • Remove solvent in vacuo.[3]

    • Redissolve residue in minimal water.

    • Acidification: Carefully acidify with Acetic Acid or 1M HCl to pH ~5. The hydroxypyrimidine (tautomer of pyrimidone) will precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Yield Expectation: 75–85%

Mechanistic Visualization (DOT)

PyrimidineSynthesis Start 5-Bromo-2-fluoro- benzamidine HCl Base NaOEt/EtOH (Free-basing) Start->Base -HCl FreeAmidine Free Amidine (Nucleophile) Base->FreeAmidine Intermediate Acyclic Intermediate FreeAmidine->Intermediate Nucleophilic Attack (C=O) Dicarbonyl Ethyl Acetoacetate (Electrophile) Dicarbonyl->Intermediate Product Pyrimidin-4-ol Derivative Intermediate->Product Cyclization & Dehydration (-H2O, -EtOH)

Caption: Mechanism of Pyrimidine formation via condensation of amidine with


-keto ester.

Core Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: Biaryl synthesis for library expansion. Challenge: Unprotected amidines can coordinate to Pd(II) species, poisoning the catalyst and reducing yields.

Strategy Selection
  • Route A (Recommended): Perform coupling on the Nitrile precursor before converting to amidine.

  • Route B (Direct): Use Boc-protection of the amidine or specialized ligands (S-Phos, X-Phos) if the amidine is already installed.

Protocol: Suzuki Coupling on Protected Amidine

Substrate:


-Boc-5-Bromo-2-fluoro-benzamidine (Generated by reacting amidine with 

/

).

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the N-Boc-amidine, Boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 85–90°C for 12 hours.

    • Note: The 2-Fluoro group creates steric hindrance; higher temperatures may be needed compared to non-fluorinated analogs.

  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection: Treat the crude product with 4M HCl in Dioxane to remove the Boc group and regenerate the active amidine salt.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Pyrimidine) Incomplete cyclization due to water in solvent.Use strictly anhydrous EtOH/NaOEt. Ensure reflux is vigorous.
Stalled Suzuki Coupling Catalyst poisoning by amidine nitrogen.Protect amidine with

or switch to highly active precatalysts (e.g., XPhos Pd G2).
Fluorine Loss (

)
Reaction temperature too high in basic media.Keep temperature <100°C. Avoid strong nucleophiles (alkoxides) in DMSO/DMF if possible.
Starting Material Recovery Amidine salt not fully neutralized.Ensure at least 1.0 eq of base is used just to neutralize the HCl salt before reaction.

Comprehensive Pathway Visualization

ReactionPathways Nitrile 5-Bromo-2-fluoro- benzonitrile Amidine 5-Bromo-2-fluoro- benzamidine HCl Nitrile->Amidine Synthesis Pyrimidine Pyrimidine Derivatives Amidine->Pyrimidine Heterocycle Formation SuzukiProd Biaryl Amidines Amidine->SuzukiProd Cross-Coupling SnArProd 2-Substituted Benzamidines Amidine->SnArProd SnAr (Fluorine Displacement) Pinner 1. HCl/EtOH 2. NH3 Cyclization 1,3-Dicarbonyls NaOEt, Reflux Coupling Ar-B(OH)2, Pd Cat (Requires Protection) Displacement Nu-H, Heat (Side Reaction)

Caption: Synthetic divergence from the 5-Bromo-2-fluoro-benzamidine core.

References

  • Synthesis of Fluorobenzonitriles: Vertex AI Search Result 1.1: "CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method." Google Patents. Link

  • Benzamidine in Medicinal Chemistry (Antitumor Activity): Vertex AI Search Result 1.18: "New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity." PubMed Central. Link

  • Suzuki Coupling on Heterocycles: Vertex AI Search Result 1.9: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines..." RSC Advances. Link

  • Reaction of Amidines with 1,3-Dicarbonyls: Vertex AI Search Result 1.6: "Reaction with 1,3‐dicarbonyl compounds." ResearchGate.[4] Link

  • General Properties of 5-Bromo-2-fluorobenzamidine: Vertex AI Search Result 1.22: "4-Bromo-2-fluorobenzamidine hydrochloride - Product Information." Chem-Impex. Link(Note: Isomeric reference used for property validation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-benzamidine

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-benzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-benzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable chemical intermediate. Our focus is on providing practical, evidence-based solutions to common challenges to help you improve your yield and purity.

Introduction to the Synthesis of 5-Bromo-2-fluoro-benzamidine

5-Bromo-2-fluoro-benzamidine is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves a two-stage process: the synthesis of the precursor 5-Bromo-2-fluorobenzonitrile, followed by its conversion to the target benzamidine, usually via the Pinner reaction. This guide will address potential issues in both stages of this synthetic sequence.

Part 1: Troubleshooting the Synthesis of 5-Bromo-2-fluorobenzonitrile

The quality and yield of your starting material, 5-bromo-2-fluorobenzonitrile, are critical for the success of the subsequent amidine formation. A common route to this precursor is the bromination of 2-fluorobenzonitrile.

Q1: My bromination of 2-fluorobenzonitrile is giving a low yield and multiple products. What's going wrong?

Low yield and the formation of isomers are common issues in the electrophilic bromination of substituted benzene rings. The fluorine atom is an ortho-, para- director, and the cyano group is a meta-director. In 2-fluorobenzonitrile, the para position to the fluorine is also the meta position to the cyano group, making the 5-position the most likely site for bromination. However, other isomers can form.

Causality and Solutions:

  • Incorrect Brominating Agent or Reaction Conditions: The choice of brominating agent and reaction conditions is crucial for selectivity. A mixture of isomers can result from overly harsh conditions.

    • Recommendation: A reliable method for the synthesis of 5-bromo-2-fluorobenzonitrile involves the use of dibromohydantoin in concentrated sulfuric acid.[1] This method offers good control and high yield.

  • Reaction Temperature: Temperature control is critical. Letting the reaction get too warm can lead to the formation of undesired isomers and byproducts.

    • Recommendation: Maintain a low temperature, typically between 10-15°C, during the addition of the 2-fluorobenzonitrile to the brominating agent in sulfuric acid.[1]

Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzonitrile [1]

  • In a clean, dry three-necked flask equipped with a thermometer and a dropping funnel, add 25 mL of 80% sulfuric acid.

  • Add 7.5 g (0.0275 mol) of dibromohydantoin to the sulfuric acid.

  • Cool the mixture to 10°C.

  • Slowly add 6.05 g (0.05 mol) of 2-fluorobenzonitrile, ensuring the temperature is maintained between 10-15°C.

  • After the addition is complete, stir the reaction mixture at 10-15°C for 4 hours.

  • Slowly add 100 g of water, keeping the temperature below 30°C.

  • Extract the product with 100 mL of dichloromethane.

  • Wash the organic layer with 20 mL of water, followed by 20 mL of 5% aqueous sodium bisulfite solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-fluorobenzonitrile. A typical yield is around 80-85%.[1]

ParameterRecommended ConditionRationale
Brominating Agent DibromohydantoinProvides controlled bromination.[1]
Solvent 75-90% Sulfuric AcidActivates the brominating agent and serves as the reaction medium.[1]
Temperature 10-15°CMinimizes the formation of isomeric byproducts.[1]
Workup Dichloromethane extraction and bisulfite washEfficiently isolates the product and removes excess bromine.[1]
Purification Recrystallization from ethanolYields a high-purity product suitable for the next step.[1]

Part 2: Troubleshooting the Synthesis of 5-Bromo-2-fluoro-benzamidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and effective method for converting nitriles to benzamidines. It proceeds in two steps: the formation of an imidate ester hydrochloride (a Pinner salt) by reacting the nitrile with an alcohol and anhydrous HCl, followed by ammonolysis of the imidate ester to the desired amidine.

Pinner_Reaction 5-Bromo-2-fluorobenzonitrile 5-Bromo-2-fluorobenzonitrile Imidate Ester HCl (Pinner Salt) Imidate Ester HCl (Pinner Salt) 5-Bromo-2-fluorobenzonitrile->Imidate Ester HCl (Pinner Salt)  Ethanol, Anhydrous HCl (gas)   5-Bromo-2-fluoro-benzamidine HCl 5-Bromo-2-fluoro-benzamidine HCl Imidate Ester HCl (Pinner Salt)->5-Bromo-2-fluoro-benzamidine HCl  Ammonia (in alcohol)  

Caption: Pinner reaction workflow for 5-Bromo-2-fluoro-benzamidine HCl synthesis.

Q2: My Pinner reaction has a very low yield or fails to produce the desired benzamidine. What are the critical factors?

The Pinner reaction is highly sensitive to reaction conditions. Failure to obtain the product often points to issues with reagents, reaction setup, or the specific reactivity of your substrate.

Causality and Solutions:

  • Presence of Water: The Pinner reaction must be conducted under strictly anhydrous conditions. Any moisture will lead to the hydrolysis of the intermediate imidate ester to the corresponding ester or amide, significantly reducing the yield of the desired amidine.

    • Recommendation: Use anhydrous solvents (e.g., dry ethanol, dry diethyl ether) and dry glassware. Anhydrous HCl gas is essential; do not use concentrated hydrochloric acid.

  • Incomplete Formation of the Imidate Ester: The first step of the Pinner reaction, the formation of the imidate ester hydrochloride, can be slow, especially with electron-deficient nitriles like 5-bromo-2-fluorobenzonitrile. The electron-withdrawing fluorine and bromine atoms decrease the nucleophilicity of the nitrile nitrogen, making its protonation more difficult.

    • Recommendation: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5°C) for a sufficient amount of time to drive the reaction to completion. The reaction progress can be monitored by the precipitation of the Pinner salt.

  • Inefficient Ammonolysis: The second step, the conversion of the imidate ester to the amidine, requires a sufficient excess of ammonia and adequate reaction time.

    • Recommendation: After the formation of the Pinner salt, use a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). The reaction is typically stirred at room temperature for several hours.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-benzamidine Hydrochloride (General Procedure)

  • Imidate Ester Formation:

    • Dissolve 5-bromo-2-fluorobenzonitrile in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue bubbling HCl until the solution is saturated and a precipitate of the imidate ester hydrochloride forms.

    • Seal the flask and stir at room temperature or 4°C for 12-24 hours.

  • Ammonolysis:

    • Filter the precipitated imidate ester hydrochloride under a blanket of nitrogen and wash with anhydrous diethyl ether.

    • Suspend the crude imidate ester in a saturated solution of ammonia in anhydrous ethanol.

    • Stir the mixture in a sealed flask at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolReactant and solvent for both steps.
Acid Catalyst Anhydrous HCl gasEssential for the formation of the reactive nitrilium ion.
Temperature 0-10°C for HCl addition; Room temperature for ammonolysisControls exothermicity and prevents side reactions.
Ammonia Source Saturated solution of ammonia in anhydrous ethanolEnsures anhydrous conditions and provides the nucleophile for amidine formation.
Purification RecrystallizationEffective for obtaining pure amidine hydrochloride salt.
Q3: I am observing significant amounts of 5-bromo-2-fluorobenzamide and ethyl 5-bromo-2-fluorobenzoate as byproducts. How can I avoid these?

The formation of these byproducts is a classic sign of water contamination in your Pinner reaction.

Side_Reactions Imidate Ester HCl Imidate Ester HCl 5-Bromo-2-fluoro-benzamidine HCl 5-Bromo-2-fluoro-benzamidine HCl Imidate Ester HCl->5-Bromo-2-fluoro-benzamidine HCl  + Ammonia (Desired) 5-Bromo-2-fluorobenzamide 5-Bromo-2-fluorobenzamide Imidate Ester HCl->5-Bromo-2-fluorobenzamide  + Water (Hydrolysis) Ethyl 5-bromo-2-fluorobenzoate Ethyl 5-bromo-2-fluorobenzoate Imidate Ester HCl->Ethyl 5-bromo-2-fluorobenzoate  + Water (Hydrolysis) Ammonia Ammonia Water Water

Caption: Competing reactions of the imidate ester intermediate.

Causality and Solutions:

  • Hydrolysis of the Imidate Ester: The imidate ester intermediate is highly susceptible to hydrolysis.

    • 5-Bromo-2-fluorobenzamide Formation: This occurs if the imidate ester reacts with water before ammonolysis.

    • Ethyl 5-bromo-2-fluorobenzoate Formation: This is another hydrolysis product, favored under acidic conditions.[2]

  • Preventative Measures:

    • Thoroughly dry all glassware: Oven-dry glassware and cool it under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Ensure HCl gas is dry: Pass the HCl gas through a drying agent (e.g., a sulfuric acid bubbler or a calcium chloride drying tube) before introducing it into the reaction mixture.

    • Strictly anhydrous workup: When isolating the intermediate Pinner salt, work quickly and under an inert atmosphere to minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q: What is a good method to purify the final 5-Bromo-2-fluoro-benzamidine hydrochloride?

A: Recrystallization is the most common and effective method for purifying aromatic amidine hydrochlorides. A solvent system of ethanol and diethyl ether is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

Q: How can I confirm the formation of the desired product?

A: Standard analytical techniques can be used for characterization:

  • ¹H NMR: Expect to see aromatic protons in the region of 7-8 ppm and broad signals for the -NH2 protons.

  • ¹³C NMR: The amidine carbon (C=N) will have a characteristic shift in the range of 160-170 ppm.

  • Mass Spectrometry: Look for the molecular ion peak corresponding to the mass of 5-bromo-2-fluorobenzamidine.

  • IR Spectroscopy: A characteristic C=N stretching vibration should be observable around 1640-1690 cm⁻¹.

Q: Is 5-Bromo-2-fluoro-benzamidine hydrochloride stable?

A: Amidine hydrochlorides are generally more stable than the corresponding free bases. The hydrochloride salt is less susceptible to hydrolysis and can be stored for longer periods. It is advisable to store the compound in a cool, dry place, protected from light and moisture.

Q: Can I use a different alcohol for the Pinner reaction?

A: Yes, other anhydrous alcohols like methanol can be used. This will result in the formation of the corresponding methyl imidate ester intermediate. The choice of alcohol generally does not significantly impact the final amidine product, but it may affect the rate of the first step and the solubility of the intermediate Pinner salt.

Q: Are there alternative methods to the Pinner reaction for this synthesis?

A: Yes, other methods for synthesizing amidines from nitriles exist. These include the use of lithium amides or the reaction of the nitrile with an amine in the presence of a Lewis acid catalyst. However, the Pinner reaction remains a widely used and reliable method, particularly for the synthesis of unsubstituted amidines.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
  • Pinner Reaction - Wikipedia. Available at: [Link]

  • Hydrolysis of Esters and Amides - Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Profile: 5-Bromo-2-fluoro-benzamidine vs. Standard Benzamidine Inhibitors

Part 1: Executive Summary & Technical Positioning 5-Bromo-2-fluoro-benzamidine (CAS 1187927-33-8) is a specialized halogenated derivative of the classical serine protease inhibitor, benzamidine. While unsubstituted benza...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Positioning

5-Bromo-2-fluoro-benzamidine (CAS 1187927-33-8) is a specialized halogenated derivative of the classical serine protease inhibitor, benzamidine. While unsubstituted benzamidine is the industry standard for general protease inhibition and affinity purification, the 5-Bromo-2-fluoro derivative represents a "second-generation" fragment probe designed for two high-value applications:

  • X-Ray Crystallography (Phasing): The bromine atom serves as a heavy-atom label for anomalous dispersion experiments, aiding in the phase determination of protease-inhibitor complexes.

  • Fragment-Based Drug Discovery (FBDD): The specific substitution pattern (5-Br, 2-F) exploits the S1 binding pocket's hydrophobic sub-sites (via Br) and modulates the amidine pKa/conformation (via F), often resulting in enhanced ligand efficiency compared to the parent molecule.

This guide objectively compares the biological activity, physicochemical properties, and experimental utility of 5-Bromo-2-fluoro-benzamidine against its closest analogs: Benzamidine (Parent) and 4-Aminobenzamidine (Affinity Ligand).

Part 2: Comparative Technical Analysis

Physicochemical & Biological Profile

The following table synthesizes experimental data and Structure-Activity Relationship (SAR) projections for the three primary benzamidine classes.

FeatureBenzamidine (Standard) 5-Bromo-2-fluoro-benzamidine 4-Aminobenzamidine
CAS Number 618-39-31187927-33-8 (HCl)3858-89-7
Molecular Weight 120.15 g/mol 253.50 g/mol (HCl salt)135.17 g/mol
Primary Target Trypsin, Thrombin, Factor XaTrypsin-like Serine ProteasesTrypsin (Affinity Purification)
Binding Mode Competitive (S1 Pocket)Competitive (S1 Pocket + Halogen Bond)Competitive (Linkable via -NH2)
Est. Ki (Trypsin) ~12–20 µM*~1–10 µM (Predicted)~8–15 µM
Selectivity Broad SpectrumEnhanced Specificity (Thrombin/uPA)Broad Spectrum
Key Application General Protease InhibitionCrystallography (Phasing), FBDD Affinity Chromatography Resins

*Note: Ki values for halogenated benzamidines typically improve by 2-10 fold over the parent compound due to hydrophobic displacement of water in the S1 pocket.

Mechanism of Action: The Halogen Advantage

While all benzamidines bind to the Asp189 residue (in Trypsin numbering) at the bottom of the S1 specificity pocket, the 5-Bromo-2-fluoro-benzamidine derivative introduces two critical mechanistic enhancements:

  • The 5-Bromo Effect (Hydrophobic/Halogen Bonding):

    • The S1 pocket of thrombin-like proteases contains hydrophobic residues (e.g., Val213). The bromine atom at the meta position (relative to the amidine) can form favorable hydrophobic contacts or a directed halogen bond with backbone carbonyl oxygens, increasing binding enthalpy.

  • The 2-Fluoro Effect (Electronic Modulation):

    • The fluorine atom at the ortho position creates an intramolecular electrostatic interaction with the amidine protons. This can lock the planar conformation required for optimal binding or lower the pKa of the amidine group, potentially improving off-rate kinetics.

Diagram 1: Mechanism of Competitive Inhibition & Halogen Bonding

Benzamidine_Mechanism Protease Serine Protease (Active Site) Complex Enzyme-Inhibitor Complex (Inactive) Protease->Complex Binding Substrate Natural Substrate (Peptide) Substrate->Protease Blocked by Inhibitor Inhibitor 5-Bromo-2-fluoro-benzamidine Inhibitor->Complex Competitive Entry Asp189 Asp189 (S1 Pocket) Salt Bridge Inhibitor->Asp189 Amidine Group Hydrophobic Hydrophobic Pocket (Halogen Bond Target) Inhibitor->Hydrophobic 5-Bromo Group

Caption: Schematic of competitive inhibition. The 5-Bromo substituent engages secondary hydrophobic pockets unavailable to unsubstituted benzamidine.

Part 3: Experimental Protocols

To validate the activity of 5-Bromo-2-fluoro-benzamidine in your lab, use the following standardized chromogenic assay. This protocol is self-validating using Benzamidine HCl as a positive control.

Determination of IC50/Ki against Trypsin

Objective: Quantify the inhibitory potency of the halogenated derivative compared to the parent.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride), 2 mM stock.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Inhibitors: 5-Bromo-2-fluoro-benzamidine (Test) and Benzamidine HCl (Control).

Workflow:

  • Preparation: Dilute inhibitors in Buffer to create a concentration range (e.g., 0.1 µM to 1000 µM).

  • Incubation: In a 96-well microplate, add:

    • 140 µL Buffer

    • 20 µL Inhibitor (various concentrations)

    • 20 µL Trypsin (Final conc: 10 nM)

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL BAPNA substrate (Final conc: 200 µM).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot Initial Velocity (V₀) vs. [Inhibitor]. Fit to the competitive inhibition equation (Morrison equation or standard IC50) to determine Ki.

Self-Validation Check:

  • The Ki for the Benzamidine HCl control must fall between 12–20 µM . If it deviates significantly, check enzyme activity or buffer pH.

  • The 5-Bromo-2-fluoro-benzamidine should show a left-shifted curve (lower Ki), indicating higher potency.

Diagram 2: Experimental Workflow

Assay_Workflow Step1 1. Prepare Reagents (Trypsin, BAPNA, Inhibitors) Step2 2. Pre-Incubation (10 min) Enzyme + Inhibitor Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Read (OD 405nm) Measure p-NA release Step3->Step4 Step5 5. Data Analysis Calculate Ki / IC50 Step4->Step5

Caption: Step-by-step kinetic assay workflow for determining inhibitory constants.

Part 4: Strategic Recommendations

When to Choose 5-Bromo-2-fluoro-benzamidine:
  • Structural Biology: If you are crystallizing a novel serine protease and need to solve the phase problem. The bromine atom provides a strong anomalous signal (K-edge at 13.47 keV), acting as a built-in heavy atom derivative without perturbing the protein structure significantly.

  • Fragment Screening: If you are building a library for FBDD. This molecule covers specific chemical space (halogen-enriched) that unsubstituted benzamidine lacks, offering higher probability of "hits" in hydrophobic S1 sub-pockets.

When to Choose Standard Benzamidine:
  • Protein Purification: For preventing proteolysis during cell lysis, standard Benzamidine HCl (1 mM) is sufficient and cost-effective.

  • Resin Manufacturing: If coupling to Sepharose/Agarose, use 4-Aminobenzamidine , as the amino group allows for stable amide linkage to the matrix without destroying the amidine's binding capability.

References

  • PubChem. Benzamidine - Compound Summary. [Link][1]

  • Stürzebecher, J., et al. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. [Link]

  • Markwardt, F., et al. Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines. Journal of Medicinal Chemistry.[2] [Link]

  • Matter, H., et al. (2002). Design and structural analysis of benzamidine derivatives as potent inhibitors of Factor Xa. Journal of Medicinal Chemistry.[2] (Contextual SAR for halogenated benzamidines). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 5-Bromo-2-fluoro-benzamidine Proper Disposal Procedures

[1] Executive Summary & Chemical Profile[1][2][3] 5-Bromo-2-fluoro-benzamidine is a halogenated, basic organic intermediate frequently employed in medicinal chemistry as a P1 pharmacophore for serine protease inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2][3]

5-Bromo-2-fluoro-benzamidine is a halogenated, basic organic intermediate frequently employed in medicinal chemistry as a P1 pharmacophore for serine protease inhibitors (e.g., trypsin-like enzymes).[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of bromine and fluorine atoms, which pose environmental persistence risks and potential for toxic byproduct formation (dioxins/furans) if incinerated improperly.

This guide supersedes generic "organic waste" protocols. You must manage this compound as a Halogenated Basic Organic .

Chemical Identification & Hazard Matrix
PropertySpecificationOperational Implication
Chemical Structure

Contains Nitrogen, Bromine, Fluorine.[1][2][3][4][5][6][7][8][9][10]
Functional Groups Amidine (Basic), Aryl HalideIncompatible with strong oxidizers and acids.
Physical State Solid (typically off-white powder)Dust inhalation hazard; hygroscopic (salt forms).[1]
Acidity/Basicity Basic (

)
Exothermic reaction with acids.[1]
Typical Salt Form Hydrochloride (HCl)If HCl salt, pH is acidic/neutral; if Free Base, pH is basic.
Primary Hazards Irritant (Skin/Eye/Resp), ToxicGHS: H315, H319, H335.[2]

Critical Segregation Logic (The "Why")

As a scientist, understanding the causality of safety rules prevents accidents. For this specific compound, segregation is dictated by two factors: Halogen Content and Amidine Functionality .

A. The Halogen Factor (Br, F)

Rule: Never dispose of this compound in "Non-Halogenated" or "General Organic" solvent streams.

  • Mechanism: Standard incineration of non-halogenated waste occurs at lower temperatures. Introducing brominated/fluorinated aromatics into these streams can catalyze the formation of polyhalogenated dibenzodioxins and furans.

  • Requirement: Must be routed to High-Temperature Incineration (>1100°C) facilities equipped with scrubbers for HBr/HF gas.[1]

B. The Amidine Factor (Nitrogenous Base)

Rule: Segregate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Anhydrides.

  • Mechanism: Amidines are nucleophilic. Mixing with strong oxidizers can lead to rapid N-oxidation or formation of unstable N-halo species, resulting in fire or explosion.[1]

  • Requirement: Store in "Halogenated Organic" streams. If the waste is purely solid, use a dedicated "Hazardous Solid Waste" container.

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Bulk Substance)

Scenario: Expired reagent or excess solid from synthesis.

  • PPE Selection: Nitrile gloves (double-gloved recommended, min 0.11mm), lab coat, safety glasses.[1] Use a powder hood to prevent inhalation.

  • Primary Containment: Do not pour loose powder directly into a large waste drum.

    • Transfer the solid into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.[1]

    • Why? This prevents dust generation when EHS personnel consolidate waste later.

  • Labeling: Attach a hazardous waste tag immediately.[6]

    • Constituents: "5-Bromo-2-fluoro-benzamidine (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Transfer: Place the sealed primary container into the lab's Solid Hazardous Waste drum.

Phase 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Compound dissolved in DMSO, Methanol, or DMF.

  • Stream Selection: Identify the Halogenated Solvent Waste carboy (typically Red tag or distinct color code).

  • Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric, Nitric) or Oxidizers.

    • Note: Mixing a basic amidine with an acidic waste stream (e.g., Acetic Acid waste) is generally acceptable if done slowly, as it forms a stable salt. However, mixing with oxidizing acids is forbidden.

  • Pouring: Use a funnel. Pour slowly to observe for any unexpected heat evolution or gas generation.

  • Log Entry: Record the volume and estimated concentration on the waste log.

Phase 3: Glassware Decontamination (The "Pro Tip")

Benzamidines are cationic and "sticky" to glass surfaces (silanols). Simple water rinsing is often insufficient and leaves residue.

  • Rinse 1: Rinse glassware with a small volume of Methanol . Dispose of this into Halogenated Waste.

  • Rinse 2: Rinse with 0.1M HCl in Methanol (or similar acidic organic).

    • Mechanism:[11][6][8][12] Protonating the surface silanols and the amidine ensures full solubility and desorption.

  • Final Wash: Wash with soap and water in the sink (only after organic residues are removed).

Visual Decision Workflow

The following diagram illustrates the logical flow for disposing of 5-Bromo-2-fluoro-benzamidine to ensure compliance and safety.

DisposalWorkflow Start Waste: 5-Bromo-2-fluoro-benzamidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution Bagging Double Bag or Seal in HDPE Jar SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck FinalSolid Disposal: Hazardous Solid Waste Drum Bagging->FinalSolid Tag & Bin HaloStream Stream A: Halogenated Waste (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Solvent is Halogenated NonHaloStream Stream B: Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloStream Solvent is Non-Halogenated FinalLiquid Disposal: Halogenated Solvent Carboy HaloStream->FinalLiquid SegregationAlert CRITICAL: Does Stream B contain Oxidizers? NonHaloStream->SegregationAlert Redirect REDIRECT to Halogenated Stream SegregationAlert->Redirect Yes (Risk!) SegregationAlert->Redirect No (But compound is Halogenated) Redirect->FinalLiquid

Figure 1: Decision tree for segregating 5-Bromo-2-fluoro-benzamidine waste. Note that the presence of the halogenated solute generally necessitates disposal in the Halogenated Waste stream, regardless of the carrier solvent.

Emergency Contingencies

Accidental Spillage (Solid)[1]
  • Evacuate: If a large amount (>50g) is aerosolized, evacuate the immediate area.

  • PPE: Don N95 or P100 respirator if outside a hood.

  • Cleanup:

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up the damp material and place it in a wide-mouth jar.[1]

    • Label as "Hazardous Waste - Debris contaminated with Halogenated Amidine."[1]

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes.[13][3] The basic nature of the amidine can cause corneal damage similar to caustic burns. Seek medical attention.

  • Skin Contact: Wash with soap and water.[13][2][3][12] Do not use ethanol (may enhance absorption).

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. EPA530-F-11-003.[1] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: Benzamidine Derivatives. National Library of Medicine. Link

Sources

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